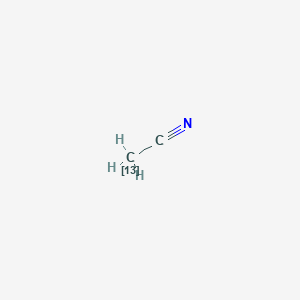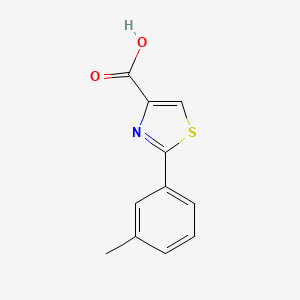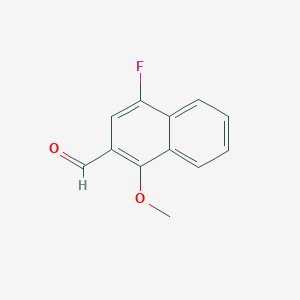
4-Fluoro-1-methoxy-2-naphthaldehyde
描述
4-Fluoro-1-methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H9FO2 It is a derivative of naphthaldehyde, where the naphthalene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methoxy-2-naphthaldehyde typically involves the introduction of the fluorine and methoxy groups onto the naphthalene ring. One common method is through the aromatic nucleophilic substitution reaction (SNAr) of 4-fluoro-1-naphthaldehyde with a methoxy group donor. The reaction is usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the methoxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to optimize the production process.
化学反应分析
Types of Reactions
4-Fluoro-1-methoxy-2-naphthaldehyde undergoes several types of chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the fluorine atom with various nucleophiles, such as thiolates or amines.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophiles: Thiolates, amines, and alkoxides are common nucleophiles used in SNAr reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted naphthaldehyde derivatives can be formed.
Oxidation Products: 4-Fluoro-1-methoxy-2-naphthoic acid.
Reduction Products: 4-Fluoro-1-methoxy-2-naphthyl alcohol.
科学研究应用
4-Fluoro-1-methoxy-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly with enzymes that act on aldehyde or methoxy groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
作用机制
The mechanism of action of 4-Fluoro-1-methoxy-2-naphthaldehyde largely depends on the specific chemical reactions it undergoes. In SNAr reactions, the fluorine atom is displaced by a nucleophile through a concerted mechanism involving a single transition state . The presence of the methoxy group can influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
4-Fluoro-1-naphthaldehyde: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
4-Methoxy-1-naphthaldehyde: Lacks the fluorine atom, which affects its chemical properties and reactivity.
1-Fluoro-2-naphthaldehyde: Fluorine atom is positioned differently, leading to variations in chemical behavior.
Uniqueness
4-Fluoro-1-methoxy-2-naphthaldehyde is unique due to the combined presence of both fluorine and methoxy groups on the naphthalene ring. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
属性
IUPAC Name |
4-fluoro-1-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-15-12-8(7-14)6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVVDIVKCOECIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
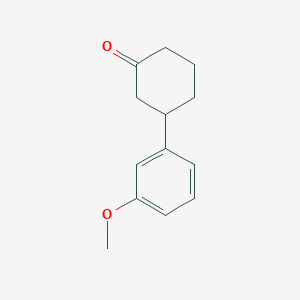

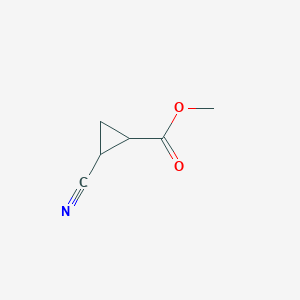
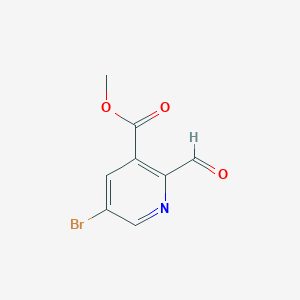
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B3109292.png)
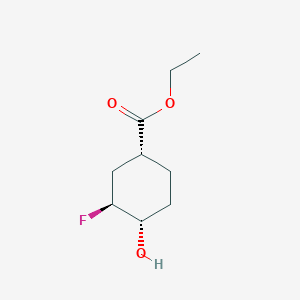
![Bicyclo[3.1.1]heptan-3-one](/img/structure/B3109313.png)
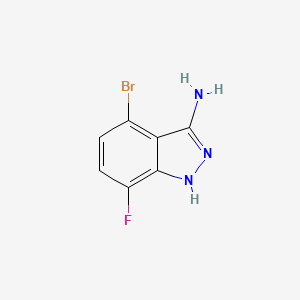
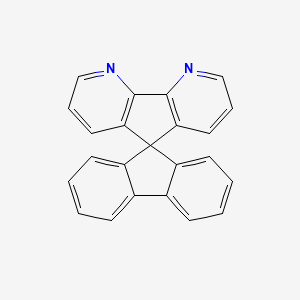
![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)
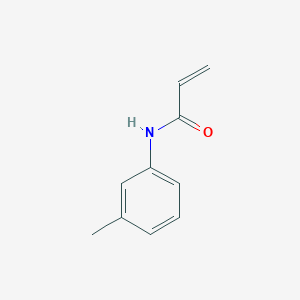
![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)
